Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate
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Overview
Description
Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is an organic compound with the molecular formula C13H15Cl2NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with two chlorine atoms at the 3 and 4 positions, and the amino group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorophenylalanine.
Acetylation: The amino group of 3,4-dichlorophenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-3,4-dichlorophenylalanine.
Esterification: The carboxylic acid group of N-acetyl-3,4-dichlorophenylalanine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-acetamido-3-phenylpropanoate: Lacks the chlorine substituents on the phenyl ring.
Ethyl 2-acetamido-3-(4-chlorophenyl)propanoate: Contains only one chlorine substituent at the 4 position.
Ethyl 2-acetamido-3-(3-chlorophenyl)propanoate: Contains only one chlorine substituent at the 3 position.
Uniqueness: Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or no chlorine substituents.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-3-19-13(18)12(16-8(2)17)7-9-4-5-10(14)11(15)6-9/h4-6,12H,3,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYRWKAOEITFME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455188 |
Source
|
Record name | AGN-PC-05C6OG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153828-98-9 |
Source
|
Record name | AGN-PC-05C6OG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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